Meta-Substitution Pattern Optimizes Sonogashira Coupling Efficiency with Propyne
In a modified Sonogashira protocol using Pd/Cu catalysis with propyne at –78 °C to room temperature, the meta‑substituted target compound (prepared from 3‑iodotoluene) was isolated in 90 % yield, consistent with the 85–94 % yield range observed for electron‑neutral and electron‑rich aryl iodides . By comparison, the ortho isomer is known to participate efficiently in alkyne metathesis dimerization, where the ortho‑alkyl substitution pattern leads to very efficient tolane formation [1]; this divergent reactivity means that procurement for Sonogashira‑based workflows should favor the meta isomer, while users requiring alkyne metathesis performance may prefer the ortho isomer.
| Evidence Dimension | Isolated yield in Sonogashira coupling with propyne |
|---|---|
| Target Compound Data | 90 % isolated yield (0.97 g, 4.5 mmol) for the meta isomer (1-methyl-3-prop-1-ynylbenzene) derived from 3‑iodotoluene |
| Comparator Or Baseline | Ortho isomer (1-methyl-2-prop-1-ynylbenzene, CAS 57497-13-9): no Sonogashira yield data reported; instead, documented for high‑efficiency alkyne metathesis dimerization |
| Quantified Difference | Meta isomer: 90 % Sonogashira yield vs. ortho isomer: preferential alkyne metathesis reactivity (quantitative dimerization reported for ortho‑alkyl substrates) |
| Conditions | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, –78 °C → rt; 2 equiv. propyne |
Why This Matters
For users synthesizing arylpropynes via Sonogashira coupling, the meta isomer demonstrates a validated, high‑yielding protocol, while the ortho isomer's divergent metathesis efficiency could lead to side‑product formation.
- [1] Pschirer, N.G.; Bunz, U.H.F. Alkyne Metathesis with Simple Catalyst Systems: High Yield Dimerization of Propynylated Aromatics; Scope and Limitations. Tetrahedron Lett. 1999, 40, 2481–2484. Ortho‑alkyl substituted examples form tolanes very efficiently via alkyne metathesis. View Source
